3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid
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Overview
Description
3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, also known as (2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid, is a compound with the molecular formula C5H5NO4S and a molecular weight of 175.1612. It is a heterocyclic compound that contains a thiazolidine nucleus3.
Synthesis Analysis
The synthesis of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid and its derivatives is a topic of interest in medicinal chemistry research3. However, specific synthesis methods for this compound were not found in the available literature.
Molecular Structure Analysis
The molecular structure of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid includes a five-membered thiazolidine ring with two carbonyl groups at the 2nd and 4th positions and a carboxylic acid group attached to the 3rd position2.
Chemical Reactions Analysis
Specific chemical reactions involving 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid were not found in the available literature.Physical And Chemical Properties Analysis
3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid is a solid compound1. Further physical and chemical properties were not found in the available literature.Scientific Research Applications
Therapeutic Potential in Dermatology
Thiazolidinedione derivatives, synthesized from the potent antioxidant α-lipoic acid, which shares a structural motif with 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, have shown promise in treating inflammatory skin diseases. These compounds, particularly BP-1003 and its derivative BP-1017, have demonstrated potent activation of peroxisome proliferator-activated receptor gamma (PPARγ) and have been effective in inhibiting human keratinocyte proliferation and suppressing interleukin-2 production by human peripheral lymphocytes. Moreover, they have shown significant anti-inflammatory effects in animal models of allergic contact dermatitis, suggesting their potential efficacy as oral and topical agents for treating inflammatory skin conditions such as contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Antioxidant Properties
Derivatives of thiazolidin-4-one, structurally related to 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, have been synthesized and evaluated for their antioxidant effects using in vitro methods. The studies found that certain derivatives, particularly 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester, exhibited antioxidant activities comparable to ascorbic acid. This finding indicates the potential of these derivatives in antioxidant applications (Apotrosoaei et al., 2014).
Antimicrobial Activity
Newly synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, sharing core structural features with 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, have shown antimicrobial and antifungal activities against a range of bacterial and fungal species, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. This suggests the potential utility of these compounds in developing new antimicrobial agents (Alhameed et al., 2019).
Fungicidal Potential
Compounds with a core structure of 2-[2,4'-dioxo-spiro indole-3,2'-thiazolidin-3'-yl] alkanoic acid, resembling 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, have been synthesized and shown to have comparable fungicidal activity to the standard fungicide carbendazim against several fungi. This suggests their potential use as fungicidal agents (Tiwari et al., 2014).
Safety And Hazards
The safety and hazards associated with 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid are not specified in the available literature. However, it is classified as a combustible solid1.
Future Directions
Thiazolidinediones, including 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, are of interest in medicinal chemistry due to their presence in numerous biological compounds and their diverse biological activities3. Future research may focus on synthesizing new structural prototypes with more effective biological activities3.
properties
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPAVHFNOFSNDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365686 |
Source
|
Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |
CAS RN |
49629-36-9 |
Source
|
Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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